METHANONE](/img/structure/B8783228.png)
[4-(2-HYDROXYETHYL)PIPERAZINO](4-NITROPHENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxyethyl)piperazin-1-ylmethanone: is a chemical compound that features a piperazine ring substituted with a hydroxyethyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyethyl)piperazin-1-ylmethanone typically involves the reaction of 4-nitrobenzoyl chloride with 1-(2-hydroxyethyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-(2-Hydroxyethyl)piperazin-1-ylmethanone is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology and Medicine: In the field of biology and medicine, this compound is studied for its potential pharmacological properties. The presence of the piperazine ring, which is a common motif in many pharmaceuticals, suggests that it may exhibit biological activity. Research is ongoing to explore its potential as a therapeutic agent.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure. Its ability to undergo various chemical reactions makes it a versatile component in material science.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)piperazin-1-ylmethanone is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The piperazine ring may interact with receptors or enzymes, modulating their activity. The nitrophenyl group could also play a role in its biological effects, potentially through interactions with cellular components.
Comparison with Similar Compounds
- 4-(2-Hydroxyethyl)piperazin-1-ylmethanone
- 4-(2-Hydroxyethyl)piperazin-1-ylmethanone
- 4-(2-Hydroxyethyl)piperazin-1-ylmethanone
Comparison: Compared to its analogs, 4-(2-Hydroxyethyl)piperazin-1-ylmethanone is unique due to the presence of the nitro group, which can undergo reduction to form an amino group. This additional functional group provides more opportunities for chemical modifications and potential biological activities. The nitro group also imparts different electronic properties to the compound, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C13H17N3O4 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
[4-(2-hydroxyethyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C13H17N3O4/c17-10-9-14-5-7-15(8-6-14)13(18)11-1-3-12(4-2-11)16(19)20/h1-4,17H,5-10H2 |
InChI Key |
UJNCXOXNSHNUGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

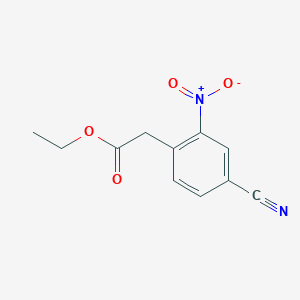
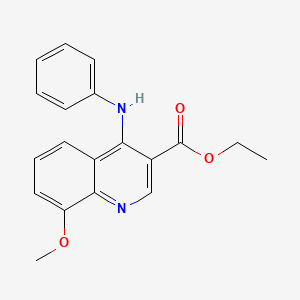
![Benzaldehyde, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B8783169.png)
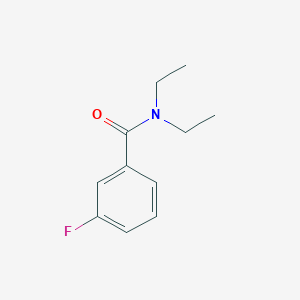
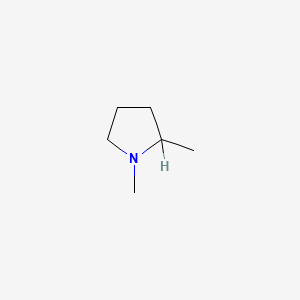
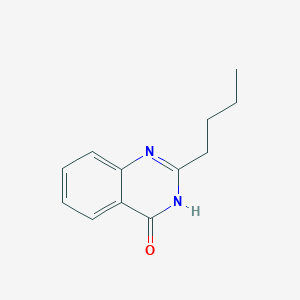
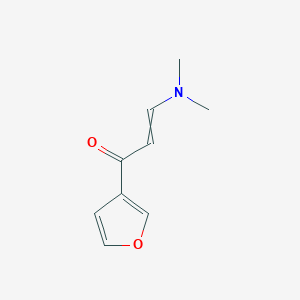
![2,4-Dimethyl-chromeno[3,4-c]pyridin-5-one](/img/structure/B8783208.png)
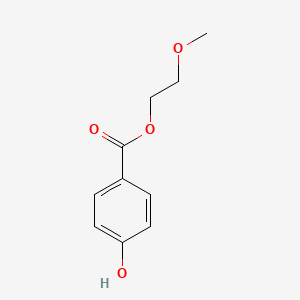
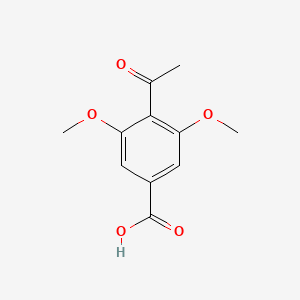
![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]acetamide](/img/structure/B8783233.png)
![1-(4-(Imidazo[1,2-A]pyridin-2-YL)phenyl)ethanone](/img/structure/B8783242.png)

